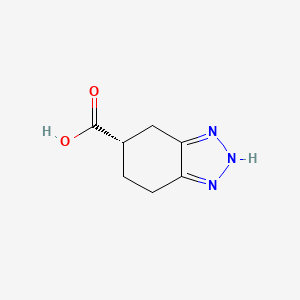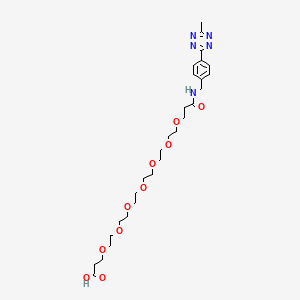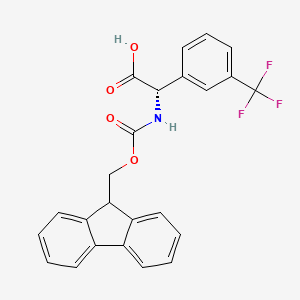![molecular formula C6H9N3O B14034683 2-methyl-2,6-dihydro-4H-furo[3,4-c]pyrazol-3-amine](/img/structure/B14034683.png)
2-methyl-2,6-dihydro-4H-furo[3,4-c]pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-2,6-dihydro-4H-furo[3,4-c]pyrazol-3-amine is a heterocyclic compound that features a fused ring system combining a furan and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2,6-dihydro-4H-furo[3,4-c]pyrazol-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a furan derivative with a hydrazine derivative can lead to the formation of the pyrazole ring, followed by further functionalization to introduce the methyl and amine groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-methyl-2,6-dihydro-4H-furo[3,4-c]pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction can yield alcohols or amines.
Scientific Research Applications
2-methyl-2,6-dihydro-4H-furo[3,4-c]pyrazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its biological activity and potential therapeutic effects.
Medicine: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-methyl-2,6-dihydro-4H-furo[3,4-c]pyrazol-3-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole ring structure but differ in the fused ring system.
Furo[3,2-c]quinolones: These compounds also feature a furan ring but have different biological activities and applications.
Uniqueness
2-methyl-2,6-dihydro-4H-furo[3,4-c]pyrazol-3-amine is unique due to its specific fused ring system and the presence of both a methyl and an amine group. This combination of structural features can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H9N3O |
|---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
2-methyl-4,6-dihydrofuro[3,4-c]pyrazol-3-amine |
InChI |
InChI=1S/C6H9N3O/c1-9-6(7)4-2-10-3-5(4)8-9/h2-3,7H2,1H3 |
InChI Key |
CNXLMXMPLLVBRM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2COCC2=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



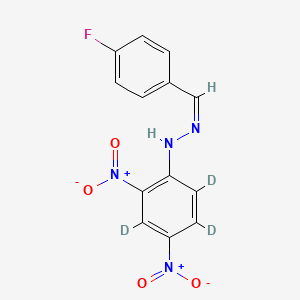
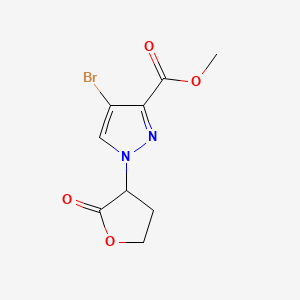
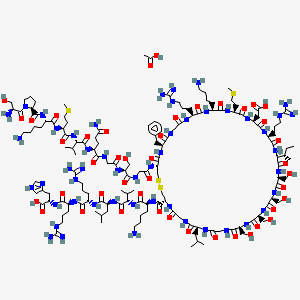
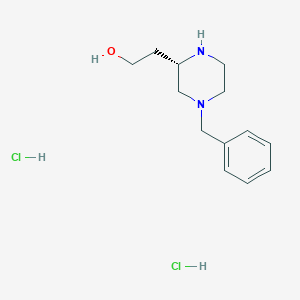
![6-Bromo-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B14034639.png)
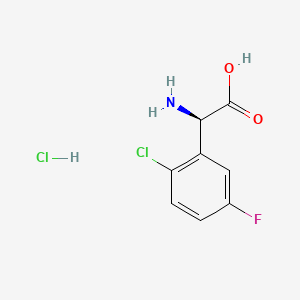


![tert-Butyl 7-(4-cyanobenzyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B14034658.png)

